molecular formula C8H11NO2 B3017019 (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one CAS No. 551931-08-9

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one

Cat. No.: B3017019
CAS No.: 551931-08-9
M. Wt: 153.181
InChI Key: XLSZOIGPOCECOQ-ALCCZGGFSA-N
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Description

(3Z)-3-(Dimethylaminomethylidene)-5-methylfuran-2-one is a substituted furanone derivative characterized by a dimethylaminomethylidene group at the C3 position and a methyl group at C3. This compound belongs to the class of push-pull enamines, where the electron-withdrawing furanone ring and the electron-donating dimethylamino group create a conjugated system. The synthesis of this compound involves the reaction of 5-methylfuran-2(3H)-one with dimethylformamide dimethylacetal (DMF-DMA), forming the dimethylaminomethylidene moiety via a nucleophilic addition-elimination mechanism . Its molecular formula is C₈H₁₁NO₂, with a molar mass of 153.18 g/mol.

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h4-5H,1-3H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZOIGPOCECOQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/N(C)C)/C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324746
Record name (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551931-08-9
Record name (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 5-methylfuran-2-one with dimethylamine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The dimethylaminomethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce more saturated furan derivatives.

Scientific Research Applications

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Furanone Derivatives

  • 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-ones These derivatives, synthesized similarly using DMF-DMA, replace the 5-methyl group with aryl substituents (e.g., 4-chlorophenyl). For example, 5-(4-chlorophenyl)-substituted derivatives exhibit higher molar masses (e.g., C₁₁H₁₀ClNO₂, 223.66 g/mol) and distinct UV absorption profiles compared to the 5-methyl analogue .
  • 5-Methyl-3-triacontadienyl-furan-2-one This compound (FDB010827) features a long alkenyl chain (C30) at C3 instead of the dimethylaminomethylidene group. The hydrophobic chain drastically increases lipophilicity (predicted logP >10), making it suitable for membrane-associated applications. However, the absence of the electron-donating dimethylamino group reduces its reactivity in polar environments .

Heterocyclic Analogues with Dimethylaminomethylidene Groups

  • 3-[(Dimethylaminomethylidene)amino]-3H-1,2,4-dithiazole-3-thione (DDTT) Used as a sulfurizing reagent in oligonucleotide synthesis, DDTT shares the dimethylaminomethylidene motif but incorporates a dithiazole-thione ring. The sulfur atoms and thione group enhance electrophilicity, enabling efficient sulfur transfer reactions. Its molecular formula (C₄H₆N₄S₃) and density (1.546 g/cm³) reflect a more compact, sulfur-rich structure compared to the furanone derivative .
  • (3Z)-3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one This benzofuran-based analogue (molar mass 432.78 g/mol) includes a trifluoromethylpyridinyloxy-aniline substituent. The electron-withdrawing groups (Cl, CF₃) lower the pKa (-1.39) and increase acidity, contrasting with the neutral furanone derivative. Such modifications are critical for targeting enzymes like APOBEC3A in mutagenesis studies .

Bioactive Diketopiperazine Analogues

Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione () share conjugated enamine systems but within a diketopiperazine scaffold. These compounds exhibit antiviral activity (IC₅₀ = 28.9 μM against H1N1) due to their rigid bicyclic structures and hydrogen-bonding capabilities.

Data Table: Key Properties of (3Z)-3-(Dimethylaminomethylidene)-5-methylfuran-2-one and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₈H₁₁NO₂ 153.18 C3: Dimethylaminomethylidene; C5: Me Conjugated enamine, UV-active
5-(4-Chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one C₁₁H₁₀ClNO₂ 223.66 C5: 4-Cl-Ph Enhanced thermal stability
DDTT C₄H₆N₄S₃ 198.31 Dithiazole-thione + dimethylamino Sulfurizing reagent, density 1.55 g/cm³
(3Z)-3-Benzylidene-6-isobutylpiperazine-2,5-dione C₁₄H₁₄N₂O₂ 242.27 Diketopiperazine + benzylidene Antiviral (IC₅₀ = 28.9 μM)
5-Methyl-3-triacontadienyl-furan-2-one C₃₅H₆₀O₂ 520.85 C3: C30 alkenyl chain High lipophilicity (logP >10)

Biological Activity

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furanone core structure with a dimethylaminomethylidene substituent, which may influence its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with furanone structures can possess antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes, including tyrosinase, which is significant in the treatment of hyperpigmentation disorders. Tyrosinase inhibition can lead to decreased melanin production, making this compound a potential candidate for skin-related therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntioxidantScavenging free radicals
Tyrosinase InhibitionCompetitive inhibition of enzyme activity
Cytotoxicity EvaluationNon-cytotoxic at concentrations ≤20 µM

Case Studies

  • Tyrosinase Inhibition Study :
    • A study assessed the efficacy of various analogs of furanone compounds on tyrosinase activity. This compound showed promising results in inhibiting melanin production in B16F10 melanoma cells, suggesting its potential use in treating skin disorders related to pigmentation .
  • Antioxidant Activity :
    • In vitro experiments demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, indicating potential applications in neuroprotection and anti-aging therapies .

Research Findings

Recent research highlights the importance of the structural features of this compound in determining its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

Pharmacokinetics

Studies suggest that the compound may have favorable pharmacokinetic properties, including good solubility and bioavailability, which are crucial for its development as a therapeutic agent.

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